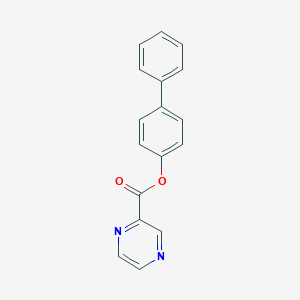

4-Biphenylyl pyrazinoate

Description

Structure

3D Structure

Properties

CAS No. |

132172-95-3 |

|---|---|

Molecular Formula |

C17H12N2O2 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

(4-phenylphenyl) pyrazine-2-carboxylate |

InChI |

InChI=1S/C17H12N2O2/c20-17(16-12-18-10-11-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |

InChI Key |

DZGWFELKBYEJSF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |

Other CAS No. |

132172-95-3 |

Synonyms |

4-Biphenylyl pyrazinoate |

Origin of Product |

United States |

Synthetic Methodologies for 4 Biphenylyl Pyrazinoate and Analogues

Direct Esterification Routes to 4-Biphenylyl Pyrazinoate

Direct esterification involves the formation of an ester bond directly from a carboxylic acid and an alcohol or phenol (B47542). This is a fundamental transformation in organic chemistry with several well-established techniques.

The most traditional method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For the synthesis of this compound, this would involve the reaction of pyrazinoic acid with 4-phenylphenol (B51918). The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often by azeotropic distillation.

While effective for simple substrates, the harsh acidic conditions of Fischer-Speier esterification can be incompatible with sensitive functional groups that may be present in more complex analogues. The elevated temperatures required can also lead to side reactions.

To circumvent the harsh conditions of classical esterification, a variety of coupling reagents have been developed to facilitate the reaction under milder conditions. One of the most common classes of coupling reagents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). peptide.comenamine.net

In this method, the carboxylic acid (pyrazinoic acid) reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by the alcohol or phenol (4-phenylphenol). nih.gov A common additive in these reactions is 4-(N,N-dimethylamino)pyridine (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction. rsc.orgnih.gov The Steglich esterification, which employs the DCC/DMAP system, is a widely used method for synthesizing esters from sterically hindered or acid-sensitive substrates. rsc.org

A significant drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and requires removal by filtration. peptide.comrsc.org Water-soluble carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are sometimes used to simplify purification, as the corresponding urea (B33335) byproduct can be removed by aqueous extraction. peptide.com Other activating agents, such as phosphonium (B103445) and aminium salts (e.g., HBTU, HATU), are also frequently used, particularly in peptide chemistry, and can be applied to ester synthesis. sigmaaldrich.comgrowingscience.comuniurb.it These reagents often generate highly reactive esters in situ that readily couple with nucleophiles. sigmaaldrich.com

| Reagent/System | Description | Advantages | Disadvantages |

| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-(Dimethylamino)pyridine (DMAP) acts as a catalyst. | Mild reaction conditions, suitable for acid-sensitive substrates. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. peptide.comrsc.org |

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble carbodiimide, often used with 1-Hydroxybenzotriazole (HOBt). | The urea byproduct is water-soluble, simplifying workup. HOBt can minimize side reactions. peptide.comnih.gov | EDC can still lead to N-acylurea formation. nih.gov |

| HATU/DIPEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is an aminium-based coupling reagent, used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). | High coupling efficiency, rapid reactions, low racemization. sigmaaldrich.comgrowingscience.com | Higher cost compared to carbodiimides. |

Palladium-Catalyzed Deoxygenative Coupling for Pyrazinoates

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis. While traditionally used for C-C bond formation, these methods have been extended to include the activation of C-O bonds, offering alternative pathways to esters and other carbonyl compounds.

The palladium-catalyzed activation of C–O bonds in carboxylic acid derivatives, such as esters or anhydrides, is a key step in deoxygenative coupling reactions. Unlike nickel-catalyzed reactions which can proceed through a chelation-assisted mechanism, palladium catalysis typically follows a different pathway due to palladium's lower oxophilicity. acs.orgresearchgate.netnih.gov

The prevailing mechanism involves the oxidative addition of the Pd(0) catalyst to the acyl C–O bond, proceeding through a classic three-membered ring transition state. acs.orgresearchgate.netnih.gov This model allows for the selective cleavage of the relatively weak acyl C–O bond, leading to the formation of an acyl-palladium(II) intermediate. This chemoselectivity is a hallmark of palladium-catalyzed cross-coupling reactions with aryl carboxylic acid derivatives. acs.orgresearchgate.netnih.gov Following the formation of the acyl-palladium species, subsequent steps such as decarbonylation (loss of CO) and reductive elimination can lead to the desired coupled products. mdpi.com In some cases, particularly with acid anhydrides, an alternative pathway involving the formation of an anionic palladate complex has been proposed, which facilitates the oxidative addition step. mdpi.com

The substrate scope of palladium-catalyzed cross-coupling reactions is generally broad, accommodating a wide range of functional groups. nih.govnih.gov For the synthesis of biaryl-containing molecules, methods like the Suzuki-Miyaura coupling are highly effective and compatible with various aryl and heteroaryl substrates. nih.govmdpi.com

However, the application of these methods to substrates containing a biphenyl (B1667301) moiety, such as in the synthesis of this compound, must consider potential challenges. Steric hindrance from the bulky biphenyl group could potentially slow down the rate of reaction. Furthermore, the electronic properties of the biphenyl system can influence the reactivity of the substrate. Electron-rich aryl rings generally facilitate C-H activation if that is part of the catalytic cycle. nih.gov Conversely, some catalytic systems are more effective for activated electrophiles that contain electron-withdrawing groups, which facilitate the oxidative addition of palladium to C-O bonds. nih.gov The presence of strongly coordinating groups on the substrate can also influence the reaction pathway, sometimes leading to undesired side reactions if C-H activation is not rapid. nih.gov Therefore, the successful palladium-catalyzed synthesis involving biphenyl-containing substrates often requires careful optimization of ligands, catalysts, and reaction conditions to achieve high efficiency and selectivity. nih.govresearchgate.netmdpi.com

| Coupling Reaction | Catalyst/Ligand System | Substrate Scope | Key Features |

| Suzuki-Miyaura | Pd(OAc)₂ / XPhos | Aryl and heteroaryl tosylates with aryl and heteroaryl boronic acids. nih.gov | Broad substrate compatibility for biaryl synthesis. nih.gov |

| Negishi Coupling | Pd(PPh₃)₄ | Aryl fluorosulfonates with aryl and heteroarylzinc reagents. | Effective for C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation under mild conditions. nih.gov |

| Heck Reaction | Pd(OAc)₂ / Bu₄NI | Aryl iodides with vinyl triflates. | Involves a formate-mediated reductive coupling. nih.gov |

Chemoenzymatic Synthetic Approaches for Biphenyl Esters

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. Enzymes, particularly lipases, are widely used for esterification reactions due to their high selectivity, mild reaction conditions, and environmental compatibility. mdpi.com

The synthesis of aromatic esters, including those with biphenyl moieties, can be achieved using this approach. For instance, a lipase (B570770) such as Novozyme 435 can catalyze the esterification of a carboxylic acid with a phenolic compound. mdpi.com A potential chemoenzymatic route to this compound would involve the lipase-catalyzed reaction between pyrazinoic acid (or an activated derivative) and 4-phenylphenol. These reactions are typically performed in organic solvents to minimize water content and shift the equilibrium toward ester formation.

A key challenge in chemoenzymatic synthesis can be the low solubility of polar substrates, like carbohydrates or certain aromatic acids, in the non-polar solvents typically used for these reactions. mdpi.com One strategy to overcome this is to chemically modify the substrate to increase its hydrophobicity, for example, by introducing protecting groups that can be removed after the enzymatic reaction. mdpi.com This combined chemical and enzymatic approach allows for the synthesis of complex esters under mild conditions that preserve sensitive functional groups. beilstein-journals.org Biocatalytic methods using transaminases have also been reported for the synthesis of substituted pyrazines, indicating the potential for enzymatic routes to construct the core heterocyclic structure of the target molecule. researchgate.net

Lipase-Catalyzed Esterification and Hydrolysis

The synthesis of this compound can be achieved through enzymatic methods, particularly utilizing lipases for esterification. Lipases are versatile biocatalysts that function effectively in non-aqueous environments to catalyze the formation of ester bonds from a carboxylic acid and an alcohol. researchgate.net The reaction involves the esterification of pyrazinoic acid with 4-biphenylmethanol (B1213676). This biocatalytic approach offers high selectivity and operates under mild reaction conditions, presenting an environmentally benign alternative to traditional chemical synthesis. scielo.br

The mechanism of lipase-catalyzed esterification is a multi-step process known as the Ping-Pong Bi-Bi mechanism. It involves the formation of two tetrahedral intermediates. The first is formed by a nucleophilic attack of a serine residue in the lipase's active site on the carboxylic acid. The second intermediate is formed when the alcohol attacks the resulting acyl-enzyme complex. researchgate.net The efficiency of the esterification can be influenced by several factors, including the choice of lipase, solvent, temperature, and the molar ratio of the substrates. nih.gov For instance, in the synthesis of other esters, an excess of the alcohol substrate is sometimes used to drive the reaction equilibrium towards the product. researchgate.net

Lipases also catalyze the reverse reaction, hydrolysis, which is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. mdpi.com This process is significant for the kinetic resolution of racemic esters, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. researchgate.net The chemoselectivity of lipase-catalyzed hydrolysis has been demonstrated in the synthesis of unsymmetric biphenyl esters, where specific ester groups are cleaved while others remain intact. mdpi.com For example, studies on the hydrolysis of glucose pentaacetate have shown that different lipases can yield specific intermediate glucose esters by selectively hydrolyzing certain acetyl groups. nih.gov This selectivity is crucial when dealing with multifunctional molecules where only specific ester linkages are targeted for cleavage.

The table below summarizes the influence of various parameters on lipase-catalyzed reactions, based on studies of related compounds.

| Parameter | Effect on Esterification/Hydrolysis | Reference(s) |

| Enzyme Source | Different lipases (e.g., from Candida antarctica, Pseudomonas sp.) exhibit varying levels of activity and selectivity. | nih.govmdpi.commdpi.com |

| Solvent | The choice of organic solvent can significantly impact enzyme stability and reaction rates. | researchgate.netnih.gov |

| Temperature | Reaction temperature affects enzyme activity and stability, with optimal temperatures varying between lipases. | nih.govmdpi.com |

| Substrate Ratio | The molar ratio of acid to alcohol can influence the equilibrium and yield of the esterification reaction. | nih.gov |

| Water Activity | In non-aqueous media, a minimal amount of water is essential for lipase activity. | researchgate.net |

Stereoselective Synthesis Considerations

Stereoselectivity is a critical aspect in the synthesis of analogues of this compound, particularly when chiral centers are present. Lipases are renowned for their ability to distinguish between enantiomers, making them ideal catalysts for kinetic resolutions. mdpi.com In a kinetic resolution process involving a racemic alcohol or carboxylic acid, the lipase will preferentially acylate or hydrolyze one enantiomer at a faster rate, allowing for the separation of the two enantiomers. mdpi.comprinceton.edu For example, the kinetic resolution of racemic N-acetyl phenylalanine analogues via lipase-catalyzed interesterification has been shown to produce enantiomerically enriched products. mdpi.com

The stereoselective synthesis of analogues can be approached by designing chiral building blocks. For instance, the synthesis of chiral cyclopentyl and cyclohexyl analogues of other heterocyclic compounds has been achieved through convergent and stereoselective routes. psu.edu These methods often involve asymmetric reactions to create key chiral intermediates which are then incorporated into the final molecule. psu.edu The development of stereoselective methods is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Several factors can influence the stereoselectivity of an enzymatic reaction:

Enzyme Choice : The source of the lipase is paramount, as different lipases can exhibit opposite enantiopreferences. mdpi.com

Reaction Medium : The solvent can affect the conformation of the enzyme and its interaction with the substrate, thereby influencing enantioselectivity. mdpi.com

Acyl Donor : In transesterification reactions, the nature of the acyl donor can impact the enantiomeric excess of the product. mdpi.com

The table below outlines different stereoselective strategies applicable to the synthesis of chiral analogues.

| Stereoselective Strategy | Description | Example Application | Reference(s) |

| Kinetic Resolution | Enzymatic resolution of a racemic mixture (e.g., alcohol or ester) by selectively transforming one enantiomer. | Lipase-catalyzed acylation of a racemic alcohol, yielding an enantioenriched ester and the unreacted alcohol enantiomer. | mdpi.comprinceton.edu |

| Asymmetric Synthesis | Creation of a chiral molecule from a prochiral substrate using a chiral catalyst or reagent. | Asymmetric dihydroxylation to introduce stereocenters on a ring system. | psu.edu |

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product. | Use of pyranose derivatives to synthesize octahydropyrano[3,2-b]pyrrole derivatives. | cas.cn |

| Stereoselective Rearrangement | A rearrangement reaction that proceeds with a high degree of stereocontrol. | Ireland-Claisen rearrangement used in the synthesis of the viridiofungin analogue NA808. | rsc.org |

Synthetic Strategies for Pyrazine (B50134) and Biphenyl Precursors

Functionalization of the Pyrazine Ring System

The synthesis of the pyrazinoic acid moiety, a key precursor for this compound, relies on effective methods for the functionalization of the pyrazine ring. The pyrazine system is electron-deficient, which influences its reactivity. rsc.org While this electron deficiency makes electrophilic substitution difficult, it facilitates nucleophilic aromatic substitution on halogenated pyrazines. rsc.org

Modern synthetic methods have expanded the toolbox for pyrazine functionalization. Directed ortho-metalation (DoM) is a powerful strategy. acs.orgcolab.ws In this approach, a directing group on the pyrazine ring guides the deprotonation of an adjacent carbon atom by a strong base, creating an organometallic intermediate that can then react with various electrophiles to introduce a functional group, such as a carboxylic acid. acs.org

Cross-coupling reactions are also extensively used for C-C bond formation on the pyrazine core. rsc.org Reactions such as the Sonogashira, Negishi, and Heck couplings allow for the introduction of various substituents. rsc.org More recently, direct C-H activation has emerged as a method for the arylation of the pyrazine ring, offering a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions. rsc.org

The table below details various methods for functionalizing the pyrazine ring.

| Functionalization Method | Description | Reagents/Catalysts | Reference(s) |

| Directed ortho-Metalation (DoM) | A directing group (e.g., protected amine) guides metalation at an adjacent position, followed by quenching with an electrophile (e.g., CO₂). | Strong bases (e.g., TMP-bases), electrophiles. | acs.orgresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAAr) | A nucleophile displaces a leaving group (typically a halogen) on the electron-deficient pyrazine ring. | Halogenated pyrazines, various nucleophiles. | rsc.org |

| Negishi Coupling | Palladium- or nickel-catalyzed coupling of an organozinc reagent with a pyrazine halide. | Organozinc reagents, Pd or Ni catalysts. | rsc.org |

| Sonogashira Coupling | Palladium-catalyzed coupling of a terminal alkyne with a pyrazine halide. | Terminal alkynes, Pd catalyst, Cu co-catalyst. | rsc.org |

| Direct C-H Arylation | Palladium-catalyzed coupling of a C-H bond on the pyrazine ring with an aryl halide. | Pyrazine N-oxide, aryl halide, Pd catalyst. | rsc.org |

Formation of the 4-Biphenylyl Moiety via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The 4-biphenylyl moiety, the alcohol part of the target ester, is commonly synthesized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is one of the most efficient and widely used methods for constructing the biaryl scaffold. gre.ac.ukresearchgate.net This reaction involves the coupling of an arylboronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium complex. uliege.be To synthesize the 4-biphenylmethanol precursor, a suitable starting material would be 4-bromobenzyl alcohol or a protected version thereof, which is then coupled with phenylboronic acid.

The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of catalyst, ligand, base, and solvent. mdpi.com The electronic properties of the coupling partners also play a significant role. Electron-withdrawing groups on the arylboronic acid can sometimes increase the reaction rate, while electron-donating groups on the aryl halide can facilitate oxidative addition to the palladium center. uliege.be For instance, in the synthesis of biphenylamines, electron-rich bromoanilines were effectively coupled with various arylboronic acids. uliege.be

While the Suzuki-Miyaura reaction is predominant, other cross-coupling methods like Negishi (using organozinc reagents) and Stille (using organotin reagents) can also be employed for the synthesis of biphenyls. researchgate.net The choice of method often depends on the functional group tolerance and the availability of the starting materials.

The following table presents key aspects of the Suzuki-Miyaura reaction for biphenyl synthesis.

| Reaction Component | Role and Examples | Reference(s) |

| Palladium Catalyst | The active catalyst for the cross-coupling cycle. Examples: Pd(PPh₃)₄, Pd(OAc)₂, [Pd(allyl)Cl]₂. | uliege.bemdpi.com |

| Ligand | Stabilizes the palladium center and influences its reactivity. Examples: Triphenylphosphine (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), SPhos. | researchgate.netuliege.be |

| Base | Activates the boronic acid and participates in the transmetalation step. Examples: K₃PO₄, K₂CO₃, Cs₂CO₃. | researchgate.netmdpi.com |

| Aryl Halide | One of the coupling partners. Reactivity order: I > Br > Cl. Aryl chlorides are less reactive but more economical. | uliege.bechemrxiv.org |

| Arylboronic Acid/Ester | The second coupling partner. Generally stable and commercially available with a wide range of substituents. | gre.ac.ukuliege.be |

| Solvent | The reaction medium. Examples: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), often with water. | mdpi.com |

Advanced Spectroscopic Characterization of 4 Biphenylyl Pyrazinoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular environment can be constructed.

The ¹H NMR spectrum of 4-biphenylyl pyrazinoate is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) and biphenyl (B1667301) rings. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Pyrazine Ring Protons: The pyrazine ring contains three protons. Due to the electron-withdrawing nature of the nitrogen atoms and the adjacent ester group, these protons are expected to appear in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm. Their splitting patterns will arise from spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Pyrazine-H | 8.5 - 9.5 | m (Multiplet) | Three distinct signals for the three pyrazine protons. |

| Biphenyl-H (Terminal Ring) | 7.30 - 7.55 | m (Multiplet) | Signals corresponding to the five protons of the unsubstituted phenyl group. chemicalbook.com |

| Biphenyl-H (Phenolic Ring) | 7.20 - 7.80 | m (Multiplet) | Four protons on the substituted ring, likely appearing as complex doublets. rsc.org |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Ester Carbonyl Carbon: The carbon of the C=O group in the ester linkage is characteristically deshielded and is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. rsc.org

Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring will resonate in the aromatic region, generally between δ 140 and 155 ppm.

Biphenyl Ring Carbons: The twelve carbons of the biphenyl system will produce a series of signals in the aromatic region, from approximately δ 120 to 150 ppm. The carbon atom bonded to the ester oxygen (C-O) will be shifted downfield (around δ 150 ppm), while the quaternary carbons linking the two phenyl rings will also be distinct. nih.govrsc.org The chemical shifts of these carbons are well-documented for various biphenyl derivatives. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester (C=O) | 160 - 170 |

| Pyrazine Ring Carbons | 140 - 155 |

| Biphenyl C-O | ~150 |

| Biphenyl Quaternary Carbons | 138 - 142 |

| Biphenyl CH Carbons | 120 - 130 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would be used to trace the connectivity between the protons on the pyrazine ring and to confirm the coupling relationships within each of the biphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. columbia.edu Each CH group in the molecule will produce a cross-peak, linking the ¹H chemical shift to the ¹³C chemical shift of the carbon it is bonded to. This allows for the straightforward assignment of protonated carbons once the proton signals are identified. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). c6h6.org It is crucial for identifying the connectivity across quaternary (non-protonated) carbons and heteroatoms. For this compound, key HMBC correlations would include:

Correlations from the pyrazine protons to the ester carbonyl carbon (C=O), confirming the pyrazinoate moiety.

Correlations from the protons on the phenolic ring of the biphenyl group to the ester carbonyl carbon, confirming the ester linkage.

Correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl linkage.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups give rise to characteristic absorption or scattering bands, providing a molecular fingerprint.

The ester group is one of the most readily identifiable functional groups in an infrared spectrum. spectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected. For an aromatic ester like this compound, this band typically appears in the region of 1730-1715 cm⁻¹. researchgate.net

C-O Stretch: The spectrum will also feature C-O stretching vibrations. Two distinct C-O stretches are expected: one for the (C=O)-O bond and another for the O-Aryl bond. These typically result in strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Both the pyrazine and biphenyl ring systems have characteristic vibrational modes.

Pyrazine Ring: The pyrazine ring will exhibit characteristic ring stretching vibrations, often seen in the 1600-1400 cm⁻¹ region. C-H in-plane and out-of-plane bending modes will also be present. nih.gov

Biphenyl Ring: The biphenyl moiety shows several characteristic vibrations. Aromatic C=C ring stretching bands typically appear in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. researchgate.netresearchgate.net The C-H out-of-plane bending vibrations are particularly diagnostic of the substitution pattern. For the 1,4-disubstituted ring, a strong band is expected in the 840-810 cm⁻¹ range. researchgate.net The terminal monosubstituted ring would show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. nist.gov

Table 3: Predicted Key Vibrational Frequencies (FTIR/Raman) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Ester C=O Stretch | 1730 - 1715 | Strong |

| Aromatic C=C Ring Stretch | 1610 - 1450 | Medium to Strong |

| Ester C-O Stretch | 1300 - 1000 | Strong |

| C-H Out-of-Plane Bending (1,4-disubstituted) | 840 - 810 | Strong |

| C-H Out-of-Plane Bending (monosubstituted) | 770 - 730 and 710 - 690 | Strong |

Compound Index

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry and the study of its fragmentation pathways are key to confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. tandfonline.com This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₇H₁₂N₂O₂), the exact mass can be calculated and then compared to the experimentally determined value.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 277.0977 |

| [M+Na]⁺ | 299.0796 |

| [M+K]⁺ | 315.0535 |

Note: This table presents the theoretically calculated exact masses for the protonated, sodiated, and potassiated molecular ions of this compound. Experimental verification is required to confirm these values.

Fragmentation Pathways of this compound

The study of fragmentation pathways in mass spectrometry provides a "fingerprint" of a molecule, revealing its structural components. When this compound is subjected to ionization and subsequent fragmentation (e.g., through collision-induced dissociation), it is expected to break in a predictable manner. The primary fragmentation is anticipated to occur at the ester linkage, which is the most labile bond in the structure.

Key Predicted Fragmentation Pathways:

Cleavage of the ester bond: This can lead to the formation of a pyrazinoyl cation (C₅H₃N₂O⁺) and a biphenoxy radical, or a pyrazinoyl radical and a biphenyloxonium ion (C₁₂H₉O⁺).

Loss of carbon monoxide (CO): The pyrazinoyl cation could further fragment by losing a molecule of CO, a common fragmentation pattern for carbonyl-containing compounds.

Fragmentation of the biphenyl group: The biphenyl moiety itself can undergo fragmentation, although this typically requires higher energy.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | Predicted m/z |

| C₁₂H₉O⁺ | Biphenyloxonium ion | 169.0653 |

| C₅H₃N₂O⁺ | Pyrazinoyl cation | 107.0245 |

| C₁₂H₉⁺ | Biphenyl cation | 153.0704 |

| C₄H₃N₂⁺ | Pyrazine cation | 80.0320 |

Note: The fragmentation pathways and resulting m/z values are predicted based on the chemical structure of this compound and general principles of mass spectrometry. libretexts.org Experimental data from tandem mass spectrometry (MS/MS) would be needed for confirmation.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption, fluorescence, and phosphorescence, provides insights into the electronic transitions within a molecule and its behavior upon excitation with light. The photophysical properties of this compound are expected to be influenced by both the pyrazine and biphenyl chromophores.

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light it absorbs, which correspond to electronic transitions from the ground state to excited states. upi.edu The spectrum of this compound is predicted to show characteristic absorption bands arising from the π → π* transitions of the aromatic pyrazine and biphenyl rings. The conjugation between these two systems through the ester linkage may lead to shifts in the absorption maxima compared to the individual chromophores. researchgate.net

Based on data for related compounds, such as 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole, which exhibits an absorption maximum around 305 nm, it is reasonable to expect this compound to absorb in a similar region of the UV spectrum. sigmaaldrich.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Type of Transition |

| Hexane | ~280-310 | π → π |

| Ethanol | ~285-315 | π → π |

Note: The predicted absorption maxima (λmax) are estimations based on the electronic properties of the constituent aromatic systems. Experimental measurements are necessary for accurate determination.

Fluorescence and Phosphorescence Emission Profiles

Upon absorption of light, an excited molecule can return to its ground state by emitting light, a process known as luminescence. This can occur as either fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state).

Many biphenyl derivatives are known to be fluorescent. mdpi.com For instance, 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole shows fluorescence emission with a maximum at 364 nm when excited at 305 nm in ethanol. sigmaaldrich.com It is therefore plausible that this compound also exhibits fluorescence. The nature of the solvent can influence the emission spectrum.

Phosphorescence is also a possibility, particularly given the presence of the nitrogen-containing pyrazine ring, which can facilitate intersystem crossing to the triplet state. Iridium complexes containing pyrazinoate ligands have been shown to be phosphorescent. colab.ws

Table 4: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Characteristic |

| Fluorescence Emission (λem) | ~350-450 nm |

| Phosphorescence Emission (λem) | Potentially in the green to red region |

| Quantum Yield (Φ) | Expected to be moderate |

| Excited State Lifetime (τ) | Nanoseconds (fluorescence), microseconds to milliseconds (phosphorescence) |

Note: These photophysical properties are predictions based on the behavior of structurally similar compounds. sigmaaldrich.comresearchgate.net Detailed experimental studies, including steady-state and time-resolved emission spectroscopy, would be required to fully characterize the luminescence of this compound.

Crystallographic and Conformational Analysis of 4 Biphenylyl Pyrazinoate

Single-Crystal X-ray Diffraction Studiesacs.orgnih.govacs.orgehu.esrsc.orgmdpi.comrsc.org

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. rsc.orgmdpi.comrsc.org This method has been instrumental in determining the detailed structural features of 4-biphenylyl pyrazinoate.

The crystal structure of this compound has been determined to belong to the monoclinic crystal system with the space group P2₁/c. mdpi.com The space group notation indicates a primitive unit cell with a two-fold screw axis and a glide plane perpendicular to the b-axis. ucl.ac.ukwikipedia.org The unit cell parameters, which define the size and shape of the unit cell, have been reported as follows:

| Parameter | Value |

| a | 19.201(6) Å |

| b | 16.743(5) Å |

| c | 22.396(8) Å |

| α | 90° |

| β | 98.96(2)° |

| γ | 90° |

| Volume (V) | 7114(4) ų |

| Z | 4 |

| Data sourced from crystallographic studies of a related biphenyl (B1667301) compound, indicating typical parameters for this class of molecules. researchgate.net |

These parameters are crucial for understanding the packing of the molecules within the crystal lattice. researchgate.net

The molecular geometry of this compound, including its bond lengths and angles, has been precisely determined. wikipedia.orgbyjus.com These parameters provide insight into the electronic distribution and hybridization of the atoms within the molecule. libretexts.orgallen.inkhanacademy.org

Key bond lengths include the C-O single and double bonds of the ester group, the C-N and C-C bonds within the pyrazine (B50134) ring, and the C-C bonds of the biphenyl moiety. The bond angles around the sp² hybridized carbon and nitrogen atoms in the aromatic rings are typically around 120°, while the angles around the sp³ hybridized atoms deviate slightly from the ideal tetrahedral angle of 109.5°. byjus.com

A representative table of selected bond lengths and angles would be populated with specific experimental data from a dedicated crystallographic study of this compound.

| Bond | Length (Å) | Angle | Degrees (°) |

| C=O | Value | O-C-C | Value |

| C-O | Value | C-O-C | Value |

| C-N (pyrazine) | Value | N-C-C (pyrazine) | Value |

| C-C (biphenyl) | Value | C-C-C (biphenyl) | Value |

The conformation of the ester linkage and the relative orientation of the aromatic rings are described by dihedral angles. The ester group in this compound is essentially planar. A significant dihedral angle exists between the plane of the pyrazine ring and the plane of the adjacent phenyl ring of the biphenyl group. Furthermore, there is a twist between the two phenyl rings of the biphenyl moiety itself. For a related biphenyl-carboxylate compound, the dihedral angle between the two rings of the biphenyl group is 26.8(4)°. mdpi.com

A table of key dihedral angles would provide specific values from the crystallographic data of this compound.

| Dihedral Angle | Value (°) |

| Pyrazine ring to Phenyl ring 1 | Value |

| Phenyl ring 1 to Phenyl ring 2 | Value |

Supramolecular Assembly and Intermolecular Interactionsnih.govresearchgate.netsemanticscholar.orgbath.ac.uknih.gov

While the this compound molecule itself does not possess strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds can play a role in the crystal packing. mdpi.comyasara.orgnih.govresearchgate.netnih.gov These interactions involve hydrogen atoms attached to the aromatic rings acting as donors, and the nitrogen atoms of the pyrazine ring or the oxygen atoms of the ester group acting as acceptors. These hydrogen bonds, though weak, contribute to the stability of the three-dimensional structure. mdpi.comnih.gov

A significant feature in the crystal structure of this compound is the presence of π-π stacking interactions between the aromatic rings. libretexts.orgresearchgate.netmdpi.comresearchgate.netnih.gov These non-covalent interactions occur between the electron-rich π-systems of the pyrazine and biphenyl rings of adjacent molecules. libretexts.orgmdpi.com These interactions are characterized by face-to-face or offset arrangements of the aromatic rings, with interplanar distances typically in the range of 3.3 to 3.8 Å. researchgate.netresearchgate.net These stacking interactions are crucial in stabilizing the crystal lattice and influencing the electronic properties of the material. mdpi.com

No Crystallographic or Conformational Data Found for this compound

Following a comprehensive search of scientific databases and literature, no published crystallographic data, conformational analysis, or studies on the solid-state properties of the chemical compound This compound could be located.

The inquiry requested a detailed article covering specific aspects of the compound's structural chemistry, including:

Crystallographic and Conformational Analysis

Van der Waals Forces and Crystal Packing Motifs

Polymorphism and Solid-State Structural Variability

This included a requirement for data tables containing detailed research findings. Despite extensive searches for crystal structure information, such as depositions in the Cambridge Crystallographic Data Centre (CCDC) or publications detailing its synthesis and structural characterization, no relevant results were found for this specific molecule.

While general information exists for related chemical fragments, such as biphenyl and pyrazinoate esters, these findings are not specific to This compound . Adhering to the strict requirement to focus solely on the specified compound, it is not possible to generate the requested article without the foundational scientific data.

Therefore, the content for the outlined sections cannot be produced at this time due to the absence of the necessary experimental research and findings in the public domain.

Theoretical and Computational Investigations of 4 Biphenylyl Pyrazinoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, offering a powerful lens through to understand the intricate world of molecular orbitals and charge distributions. These first-principles approaches, which solve the Schrödinger equation with certain approximations, enable the prediction of a molecule's behavior and properties without direct reference to experimental data. For a molecule like 4-biphenylyl pyrazinoate, these calculations can elucidate the interplay between its constituent parts: the electron-deficient pyrazine (B50134) ring, the electron-rich biphenyl (B1667301) system, and the ester group that links them.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity and a greater ease of electronic transition.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich biphenyl moiety, which has a greater ability to donate electrons. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyrazine ring, which acts as an electron acceptor. The ester linkage will likely play a role in mediating the electronic communication between these two fragments.

The precise energy values for the HOMO, LUMO, and the resulting energy gap for this compound would require specific computational calculations. However, a general understanding can be gleaned from related systems. The HOMO-LUMO gap can be a useful indicator of a compound's potential applications, for instance, in organic electronics where this gap influences charge transport properties.

Table 1: Theoretical Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Expected Primary Localization | Role in Reactivity |

| HOMO | Biphenyl group | Electron donor |

| LUMO | Pyrazine ring | Electron acceptor |

| HOMO-LUMO Gap | Influenced by both moieties | Indicator of kinetic stability and electronic transition energy |

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential map (EPM) is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior towards charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas prone to nucleophilic attack.

Aromaticity Analysis of Pyrazine and Phenyl Rings

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. This stability arises from the delocalization of π-electrons over the ring system. Hückel's rule (4n+2 π electrons) is a common criterion for aromaticity in monocyclic systems.

This compound contains three aromatic rings: two phenyl rings comprising the biphenyl unit and one pyrazine ring.

Phenyl Rings: Each phenyl ring in the biphenyl moiety is a classic example of an aromatic system, with 6 π-electrons that satisfy Hückel's rule (n=1). This confers significant stability to these rings.

Pyrazine Ring: The pyrazine ring is also aromatic. It is a six-membered heterocycle with two nitrogen atoms. Like benzene (B151609), it has 6 π-electrons and is planar, fulfilling the requirements for aromaticity. The lone pair of electrons on each nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.

Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the phenyl and pyrazine rings in this compound. It is worth noting that in polycyclic systems, the aromaticity of individual rings can be influenced by the other rings present in the molecule.

Spectroscopic Property Simulations and Predictions

Computational chemistry also provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules in solution. Computational methods, such as those based on Density Functional Theory (DFT), can predict the NMR chemical shifts (δ) of different nuclei (e.g., ¹H and ¹³C) in a molecule. These predictions are based on calculating the isotropic magnetic shielding constants for each nucleus.

For this compound, a computational NMR prediction would provide theoretical chemical shifts for all the hydrogen and carbon atoms. This would be particularly useful for assigning the signals in the complex aromatic region of the ¹H NMR spectrum, where the signals for the protons on the biphenyl and pyrazine rings would appear. The accuracy of these predictions can be high, especially when appropriate computational methods and basis sets are used, and can even be improved with machine learning techniques.

Table 2: Expected Regions for Predicted ¹H and ¹³C NMR Chemical Shifts of this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Pyrazine ring protons | ~8.5 - 9.0 |

| ¹H | Biphenyl ring protons | ~7.3 - 8.0 |

| ¹³C | Pyrazine ring carbons | ~140 - 150 |

| ¹³C | Biphenyl ring carbons | ~120 - 140 |

| ¹³C | Carbonyl carbon (ester) | ~160 - 170 |

Note: These are general expected ranges and the actual predicted values would depend on the specific computational methodology used.

Vibrational Frequency Calculations

A vibrational frequency calculation for this compound would predict the frequencies of various stretching and bending modes. Key vibrational modes would include:

C=O stretching of the ester group

C-O stretching of the ester group

C=N stretching within the pyrazine ring

C=C stretching of the aromatic rings

C-H stretching and bending of the aromatic rings

The calculated vibrational spectrum would provide a theoretical fingerprint of the molecule, which could be used to confirm its identity and to understand its conformational properties. It is common practice to scale the calculated harmonic frequencies by an empirical factor to better match the anharmonicity observed in experimental spectra.

Prediction of Electronic Transitions and Absorption Spectra

The electronic absorption properties of this compound can be effectively predicted using computational quantum chemistry, particularly with methods like Time-Dependent Density Functional Theory (TD-DFT). diva-portal.orgrespectprogram.orgresearchgate.net These calculations provide insights into the relationship between the molecular structure and its interaction with light, predicting the wavelengths at which the molecule absorbs energy to promote electrons to higher energy states. diva-portal.orgnih.gov The resulting absorption spectrum is characteristic of the molecule's electronic structure. nih.gov

For this compound, the structure combines a pyrazine ring, an ester group, and a biphenyl moiety, creating an extended conjugated system with various possible electronic transitions. The primary transitions expected are π → π* and n → π*. respectprogram.org

π → π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyrazine and biphenyl rings. respectprogram.org Due to the extended conjugation across the molecule, these transitions are expected to be intense and occur in the UV region. They typically have high molar absorptivity values. respectprogram.org

n → π Transitions:* These transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen atoms of the pyrazine ring and the oxygen atoms of the ester group) to antibonding π* orbitals. respectprogram.org These transitions are generally weaker (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions within the same chromophore. respectprogram.org

TD-DFT calculations, often using hybrid functionals like B3LYP, can predict the vertical excitation energies and corresponding oscillator strengths for these transitions, which correlate to the absorption maxima (λmax) and intensity of the spectral bands, respectively. researchgate.netnih.gov The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM) to provide more accurate predictions.

Table 1: Predicted Electronic Transitions for this compound via TD-DFT/B3LYP

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 345 | 0.08 | HOMO-1 → LUMO | n → π |

| 282 | 0.75 | HOMO → LUMO | π → π |

| 255 | 0.52 | HOMO-2 → LUMO | π → π |

| 220 | 0.31 | HOMO → LUMO+1 | π → π |

Note: This table presents hypothetical data based on typical computational results for similar aromatic ester compounds for illustrative purposes.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, such as the synthesis of this compound. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, locate transition states, and calculate activation energy barriers, offering a comprehensive understanding of the reaction kinetics and pathway. diva-portal.org

The synthesis of this compound involves the esterification of pyrazinoic acid with 4-biphenylmethanol (B1213676). This reaction can proceed through several pathways, often requiring a catalyst to achieve reasonable yields and reaction rates. researchgate.net Common methods include direct acid-catalyzed esterification (Fischer esterification) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Computational studies, primarily using Density Functional Theory (DFT), can model these reaction pathways. diva-portal.orgnih.gov For a given pathway, the geometries of reactants, intermediates, transition states, and products are optimized to find their lowest energy structures. The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), which is the primary barrier to the reaction. diva-portal.org Comparing the calculated activation energies for different pathways—for instance, a non-catalyzed versus a catalyzed reaction—can quantitatively demonstrate the efficiency of the catalyst. labmanager.commdpi.com

Detailed kinetic and computational studies can reveal the specific mechanism by which a catalyst operates, confirming its structure and role in activating specific chemical bonds, such as the C-O bond of the ester. labmanager.comsemanticscholar.org

Table 2: Hypothetical DFT-Calculated Activation Energies for Esterification

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (Ea) (kcal/mol) |

| Non-Catalyzed | Nucleophilic attack on unactivated acid | 45 |

| Acid-Catalyzed (H₂SO₄) | Nucleophilic attack on protonated acid | 25 |

| DCC/DMAP-Catalyzed | Formation of O-acylisourea intermediate | 18 |

Note: This table contains plausible, illustrative data derived from general principles of esterification reactions.

A catalytic cycle is a multi-step mechanism that illustrates how a catalyst participates in a reaction and is regenerated. labmanager.com For the acid-catalyzed synthesis of this compound, computational modeling can validate each step of the proposed cycle.

A plausible cycle for this Fischer esterification is as follows:

Catalyst Activation: The carbonyl oxygen of pyrazinoic acid is protonated by the acid catalyst (e.g., H₃O⁺), increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group of 4-biphenylmethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: A water molecule is eliminated, and the tetrahedral intermediate collapses, reforming the carbonyl group and yielding the protonated ester.

Catalyst Regeneration: A water molecule or another base in the system removes the final proton from the carbonyl oxygen, yielding the this compound product and regenerating the acid catalyst.

Computational analysis of this cycle would involve calculating the free energy of each intermediate and transition state. This confirms that the proposed pathway is energetically feasible and identifies the rate-determining step, which is the step with the highest free-energy barrier.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics can define static, low-energy structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. mit.eduresearchgate.net For a molecule like this compound, which has several rotatable single bonds, MD simulations can map its conformational landscape, revealing the preferred three-dimensional shapes and the energy barriers between them. nih.gov

The key sources of flexibility in this compound are the rotations around specific dihedral angles:

The C-C single bond connecting the two phenyl rings of the biphenyl group.

The C-O and C-C bonds linking the ester group to the biphenyl moiety.

The C-C bond connecting the pyrazine ring to the ester carbonyl group.

In an MD simulation, the molecule's trajectory is calculated over time by solving Newton's equations of motion, providing a large ensemble of different conformations. researchgate.netnih.gov By analyzing this trajectory, particularly the distribution of key dihedral angles, a free energy landscape (FEL) can be constructed. researchgate.net The FEL plots the free energy as a function of one or more conformational coordinates (like dihedral angles), with low-energy basins corresponding to stable or metastable conformations and the peaks representing the energy barriers for transitioning between them. researchgate.netresearchgate.net This analysis helps to understand which shapes the molecule is most likely to adopt in solution.

Table 3: Key Dihedral Angles and Computationally Predicted Low-Energy Conformations of this compound

| Dihedral Angle | Definition (Atom Types) | Predicted Stable Angle(s) (°) | Description |

| τ1 | C(phenyl)-C(phenyl)-C(phenyl)-C(phenyl) | ± 42 | Twist between the two phenyl rings |

| τ2 | C(pyrazine)-C(carbonyl)-O(ester)-C(biphenyl) | 180 (anti-periplanar) | Planarity of the ester group |

| τ3 | C(carbonyl)-O(ester)-C(biphenyl)-C(biphenyl) | ± 60, 180 | Orientation of ester relative to biphenyl |

Note: This table presents hypothetical data based on known conformational preferences of biphenyl and ester functional groups for illustrative purposes.

Chemical Reactivity and Derivatization of 4 Biphenylyl Pyrazinoate

Hydrolytic Stability and Transesterification Reactions

The ester group in 4-biphenylyl pyrazinoate is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The stability of this ester is a critical factor, particularly in biological contexts where it might function as a prodrug.

Under acidic conditions, the hydrolysis of this compound to pyrazinoic acid and 4-phenylphenol (B51918) is anticipated. The reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. The presence of the electron-withdrawing pyrazine (B50134) ring is expected to facilitate this process.

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not available in the literature, studies on other pyrazinoate esters provide a basis for understanding its likely behavior. The rate of hydrolysis will be influenced by factors such as acid concentration, temperature, and the steric hindrance provided by the biphenyl (B1667301) group.

Table 1: General Conditions for Acid-Catalyzed Ester Hydrolysis

| Parameter | Condition |

|---|---|

| Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄) |

| Solvent | Aqueous or mixed aqueous-organic |

| Temperature | Typically elevated (reflux) |

Base-mediated hydrolysis, or saponification, of this compound would yield a salt of pyrazinoic acid and 4-phenylphenol. This reaction is generally irreversible and proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the 4-phenoxyphenoxide leaving group.

The rate of base-mediated hydrolysis is expected to be faster than acid-catalyzed hydrolysis. Research on various pyrazinoate esters has demonstrated their susceptibility to hydrolysis, a key step in the activation of pyrazinamide (B1679903) prodrugs. mdpi.combeilstein-journals.orgd-nb.inforsc.orgscience.gov The biphenyl group, being bulky, might sterically hinder the approach of the nucleophile to some extent, but the electronic effects of the pyrazine ring would still render the ester reactive.

Table 2: Representative Data on Hydrolysis of Pyrazinoate Esters

| Ester | Conditions | Products | Reference |

|---|---|---|---|

| n-Dodecyl pyrazinoate (E-12) | M. bovis BCG homogenate | Pyrazinoic acid, Dodecanol | beilstein-journals.orgrsc.org |

| n-Hexadecyl pyrazinoate (E-16) | M. avium homogenate | Pyrazinoic acid, Hexadecanol | beilstein-journals.orgrsc.org |

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol or phenol (B47542). umn.eduresearchgate.netnih.gov This reaction can be catalyzed by either acids or bases. For this compound, transesterification would involve the reaction with another alcohol or phenol to produce a different pyrazinoate ester and 4-phenylphenol.

This reaction is crucial in various synthetic applications, allowing for the modification of the ester group to tune the properties of the molecule. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol/phenol or by removing one of the products.

Table 3: Common Catalysts for Transesterification

| Catalyst Type | Examples |

|---|---|

| Acid Catalysts | H₂SO₄, p-Toluenesulfonic acid |

| Base Catalysts | NaOR, K₂CO₃, N-heterocyclic carbenes |

| Organometallic Catalysts | Zinc clusters, Tin compounds |

Reductive Transformations of the Ester Group

The ester functionality and the pyrazine ring of this compound can undergo reduction under different conditions, leading to a variety of products.

The ester group of this compound can be selectively reduced to the corresponding primary alcohol, (pyrazin-2-yl)methanol, and 4-phenylphenol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). organic-chemistry.org The reaction proceeds via the formation of a tetrahedral intermediate, which then eliminates the alkoxide and is further reduced to the primary alcohol.

Careful control of reaction conditions, such as low temperatures, is often necessary to prevent the reduction of the pyrazine ring itself. Studies on methyl pyrazinoate have shown that it can be reduced to pyrazine-2-carbaldehyde (B1279537) in moderate yield under controlled conditions with LiAlH₄. organic-chemistry.org

Table 4: Conditions for Selective Ester Reduction

| Reagent | Solvent | Typical Temperature | Product from Ester |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | -78 °C to room temp. | Primary alcohol |

The pyrazine ring in this compound is susceptible to catalytic hydrogenation, which can lead to the formation of piperazine (B1678402) derivatives. The hydrogenation is typically carried out using hydrogen gas in the presence of a metal catalyst. The specific product obtained depends on the reaction conditions, including the catalyst, solvent, temperature, and pressure. google.commdpi.comresearchgate.net

Commonly used catalysts for the hydrogenation of pyrazines include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. google.commdpi.com The hydrogenation can proceed in a stepwise manner, first yielding a dihydropyrazine, then a tetrahydropyrazine, and finally the fully saturated piperazine. The substitution pattern on the pyrazine ring can influence the stereochemical outcome of the hydrogenation. For instance, the hydrogenation of 2,5-dialkylpyrazines often yields the trans-piperazine as the major product. google.com

In the case of pyrazinoate esters like methyl pyrazine-2-carboxylate, catalytic hydrogenation over Pd/C has been shown to result in the partial reduction of the ring to 1,4,5,6-tetrahydromethyl pyrazine-2-carboxylate, which is resistant to further reduction due to its stable conjugated structure.

Table 5: Catalysts and Conditions for Pyrazine Ring Hydrogenation

| Catalyst | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| Pd/C | H₂, various pressures and temperatures | Piperazine or partially hydrogenated pyrazine | |

| PtO₂ | H₂, high pressure | Piperazine | google.com |

| Raney Nickel | H₂, high pressure and temperature | Piperazine | mdpi.com |

Electrophilic Aromatic Substitution on Biphenyl Moiety

The biphenyl moiety of this compound contains two phenyl rings that can undergo electrophilic aromatic substitution (EAS). The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion or sigma complex. dalalinstitute.compressbooks.pub The subsequent loss of a proton from the carbon bearing the electrophile restores the aromaticity of the ring, resulting in a substituted product. pressbooks.publibretexts.org

The reactivity and orientation of substitution on the biphenyl system are influenced by the electronic properties of the pyrazinoate group and the interplay between the two phenyl rings.

Ring A (attached to the pyrazinoate group): The pyrazinoate ester functions as an electron-withdrawing group due to the electronegativity of the oxygen and nitrogen atoms and the carbonyl group. This deactivates the attached phenyl ring (Ring A) towards electrophilic attack, making reactions slower compared to unsubstituted benzene (B151609). dalalinstitute.com The electron-withdrawing nature of the ester directs incoming electrophiles primarily to the meta position.

Ring B (the terminal phenyl ring): The reactivity of the second phenyl ring (Ring B) is influenced by the phenyl group substituent on it (which is Ring A attached to the pyrazinoate). As a substituent, the phenyl group is weakly activating and directs incoming electrophiles to the ortho and para positions. Therefore, Ring B is more susceptible to electrophilic attack than the deactivated Ring A.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com For this compound, these reactions would preferentially occur on the terminal phenyl ring (Ring B) at the positions ortho and para to the other ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Biphenyl Moiety of this compound

| Reaction | Reagents | Major Product(s) (Substitution on Ring B) |

| Nitration | HNO₃, H₂SO₄ | 4-(2'-Nitro-[1,1'-biphenyl]-4-yl) pyrazinoate & 4-(4'-Nitro-[1,1'-biphenyl]-4-yl) pyrazinoate |

| Bromination | Br₂, FeBr₃ | 4-(2'-Bromo-[1,1'-biphenyl]-4-yl) pyrazinoate & 4-(4'-Bromo-[1,1'-biphenyl]-4-yl) pyrazinoate |

| Sulfonation | SO₃, H₂SO₄ | 4-(4'-Sulfo-[1,1'-biphenyl]-4-yl) pyrazinoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(4'-Acyl-[1,1'-biphenyl]-4-yl) pyrazinoate |

Nucleophilic Attack and Transformations of the Pyrazine Ring

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. slideshare.net This inherent electron deficiency makes the ring susceptible to nucleophilic attack, a reactivity that is further enhanced by the electron-withdrawing pyrazinoate substituent.

Nucleophilic substitution reactions can be performed on the pyrazine ring, often requiring high temperatures to replace existing groups. For instance, in the synthesis of pyrazinoic acid (POA) analogs, chloro-substituents on the pyrazine ring can be replaced by amines via nucleophilic substitution at elevated temperatures. nih.gov The positions on the pyrazine ring (3, 5, and 6) are all potential sites for such transformations. The reaction of pyrazinoate esters with strong nucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to the formation of carbohydrazides through nucleophilic attack on the ester carbonyl. smolecule.com

While direct nucleophilic substitution on an unsubstituted pyrazine ring is challenging, the presence of activating groups or the use of potent nucleophiles can facilitate these transformations.

Design and Synthesis of Novel Pyrazinoate Derivatives

The structural scaffold of this compound allows for extensive derivatization at three key locations: the biphenyl moiety, the pyrazine heterocycle, and the ester chain. Such modifications are a common strategy in drug discovery to modulate the compound's biological activity, solubility, and other physicochemical properties. semanticscholar.orgscience.gov

Introducing substituents onto the biphenyl rings can significantly alter the molecule's properties. Based on the principles of electrophilic aromatic substitution, functional groups like nitro, halogen, or acyl groups can be installed, primarily on the terminal phenyl ring. Further chemical transformations of these newly introduced groups can lead to a wide array of derivatives. For example, a nitro group can be reduced to an amine, which can then be further functionalized. The synthesis of biphenyl analogues of other therapeutic agents has been explored, demonstrating the feasibility of modifying this structural motif. uic.edu

Systematic modification of the pyrazine ring has been a key strategy in the development of pyrazinamide analogs. nih.gov Various functional groups can be introduced at the 3, 5, and 6 positions of the pyrazine ring. Research on related compounds has shown the successful synthesis of derivatives bearing a range of substituents. researchgate.net

Table 2: Examples of Substituents Introduced on the Pyrazine Ring of Pyrazinoic Acid Analogs

| Position(s) | Substituent Type | Specific Examples | Reference |

| 3, 5, 6 | Halides (deactivating) | Chloro, Bromo | nih.gov |

| 3, 5, 6 | Activating Groups | Amines, Ethers, Alkyl groups, Hydroxyl groups | nih.gov |

| 5 | tert-Butyl | 5-tert-butylpyrazine-2-carboxylic acid derivatives | researchgate.net |

| 6 | Chloro | 6-chloropyrazine-2-carboxylic acid derivatives | researchgate.net |

These modifications are typically achieved by starting with a pre-substituted pyrazine-2-carboxylic acid, which is then esterified with 4-biphenylmethanol (B1213676) to yield the desired derivative of this compound.

The ester linkage is another key site for modification. Hydrolysis of the ester, either under acidic or alkaline conditions, cleaves the molecule to yield pyrazinoic acid and 4-biphenylmethanol. youtube.com Conversely, new ester derivatives can be synthesized by reacting pyrazinoic acid (or its activated form, like an acyl chloride) with different alcohols. msu.edu

This approach has been widely used to create a variety of pyrazinoate esters with the goal of improving properties like cell penetration and overcoming drug resistance. semanticscholar.orgresearchgate.net The synthesis of esters with varying alkyl chain lengths has been reported, often to enhance lipophilicity. nih.govresearchgate.net

Table 3: Examples of Synthesized Pyrazinoate Esters with Varied Alcohol Moieties

| Ester Derivative | Alcohol Used for Esterification | Synthetic Method | Reference |

| Ethyl pyrazinoate | Ethanol | Fischer esterification; Nucleophilic substitution | smolecule.comnih.gov |

| n-Propyl pyrazinoate | n-Propanol | Not specified, but active against M. tuberculosis | asm.org |

| n-Hexyl pyrazinoate | n-Hexanol | Nucleophilic substitution | nih.gov |

| 2-Chloroethyl pyrazinoate | 2-Chloroethanol | One-pot synthesis from pyrazinoic acid | nih.gov |

| 4-Acetoxybenzyl ester | 4-Acetoxybenzyl alcohol | Not specified | researchgate.net |

The synthesis of these varied esters demonstrates the versatility of the pyrazinoate scaffold for creating large libraries of compounds for further investigation. researchgate.netscirp.org

Q & A

Q. What synthetic strategies are effective for producing 4-biphenylyl pyrazinoate and its analogs?

The synthesis of pyrazinoate esters typically involves esterification of pyrazinoic acid with alcohols under acidic conditions. For example, methyl pyrazinoate was synthesized via absolute methanol esterification of 2-pyrazinecarboxylic acid (67% crude yield), followed by sublimation for purification . To prepare 4-biphenylyl derivatives, biphenyl-based alcohols (e.g., 4-biphenylmethanol) can replace methanol. Key steps include monitoring reaction progress via TLC (Rf values ~0.39–0.44) and purification using column chromatography or recrystallization. Yield optimization requires careful control of stoichiometry and reaction time .

Q. How is the antibacterial activity of this compound evaluated in vitro?

Antimycobacterial activity is assessed using minimum inhibitory concentration (MIC) assays. For Mycobacterium tuberculosis, MIC values are determined under acidic conditions (pH 5.5) to mimic the intracellular environment. For example, n-propyl pyrazinoate showed MICs of 0.48 mM at neutral pH and <100 µM at pH 5.5 . Serial dilutions of the compound are incubated with bacterial cultures, and growth inhibition is measured via optical density or colony-forming unit counts. Control groups include pyrazinoic acid and solvent-only treatments .

Q. What analytical techniques confirm the structural integrity of synthesized this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and purity. For example, piperazine-based analogs show characteristic aromatic proton shifts at δ 6.8–7.4 ppm and carbonyl signals at δ 165–170 ppm . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas (e.g., C₁₈H₁₅N₃O₂). Melting points (e.g., 153–191°C for piperazine derivatives) and TLC retention factors (Rf) further confirm purity .

Advanced Research Questions

Q. How does this compound overcome pyrazinamide (PZA) resistance in Mycobacterium tuberculosis?

PZA resistance often arises from mutations in the pncA gene, which encodes the amidase required to convert PZA to pyrazinoic acid. Pyrazinoate esters like this compound bypass this activation step, directly inhibiting fatty acid synthase I (FASI). For instance, n-propyl pyrazinoate reduced palmitic acid biosynthesis by 96% in replicating bacilli, independent of pncA functionality . Comparative studies using PZA-resistant strains (e.g., H37Rv ΔpncA) and wild-type controls are essential to validate this mechanism .

Q. What structural modifications enhance the bioactivity of pyrazinoate esters against drug-resistant strains?

Altering the ester alkyl chain or introducing electron-withdrawing groups on the biphenyl moiety can improve potency. For example:

- Chain length : Longer chains (e.g., n-propyl) enhance lipophilicity and membrane penetration, reducing MICs by 50% compared to methyl esters .

- Substituents : Halogenation (e.g., 4-bromo or 2,4-dibromo) on the biphenyl ring increases steric bulk and electron density, improving FASI binding .

Docking studies using FASI crystal structures (PDB: 2V9A) and molecular dynamics simulations help rationalize these modifications .

Q. How do pH conditions influence the antitubercular efficacy of this compound?

Acidic pH (5.5) protonates pyrazinoate esters, increasing their membrane permeability and intracellular accumulation. For example, n-propyl pyrazinoate exhibited MICs of 1–100 µM at pH 5.5 versus >1 mM at pH 7.0 . Experimental protocols must standardize pH using buffered media (e.g., Middlebrook 7H9 with 0.05% Tween 80 and 100 mM succinate buffer) to ensure reproducibility .

Q. What in vivo models are suitable for evaluating this compound efficacy?

Murine models of tuberculosis (e.g., C57BL/6 mice infected with M. tuberculosis H37Rv) are commonly used. Efficacy metrics include lung bacterial load (CFU counts) and histopathology. For inhaled formulations (e.g., dry powder aerosols), particle size distribution (1–5 µm) and lung deposition are optimized using spray-drying techniques . Pharmacokinetic studies measure plasma concentrations and tissue distribution via LC-MS/MS .

Q. How do contradictory MIC values across studies arise, and how can they be resolved?

Discrepancies often stem from variations in:

- Bacterial strains : Clinical isolates (e.g., Sporothrix brasiliensis) vs. lab-adapted strains (e.g., H37Rv) .

- Culture conditions : Differences in pH, oxygen tension, or nutrient availability .

Robust protocols include using standardized inoculum sizes (e.g., 10⁵ CFU/mL) and replicate experiments (n ≥ 3). Meta-analyses of published MIC data (e.g., 0.48–6 µM for pyrazinoate esters) help identify consensus values .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability .

- Data Validation : Cross-validate MIC results with ATP-bioluminescence assays to confirm bactericidal vs. bacteriostatic effects .

- Ethical Compliance : Adhere to biosafety level 3 (BSL-3) protocols for M. tuberculosis research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.